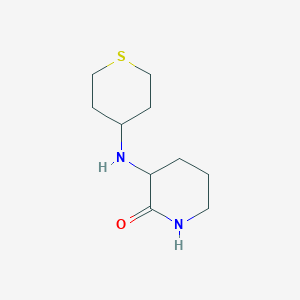
N-(1-cyanopropan-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropan-2-yl)pyridine-3-carboxamide, also known as N-(1-cyano-2-propyl)nicotinamide (CPN), is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPN is a member of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor family, which has been identified as a promising target for cancer therapy.
Mécanisme D'action
CPN inhibits NAMPT by binding to its active site, which prevents the enzyme from catalyzing the conversion of nicotinamide mononucleotide (NMN) to NAD+. The inhibition of NAMPT by CPN leads to a decrease in intracellular NAD+ levels, which results in a reduction of energy metabolism and an increase in oxidative stress. This, in turn, leads to tumor cell death.
Biochemical and Physiological Effects:
CPN has been shown to have significant biochemical and physiological effects, particularly in cancer cells. CPN-(1-cyanopropan-2-yl)pyridine-3-carboxamideinduced NAMPT inhibition leads to a decrease in intracellular NAD+ levels, which results in a reduction of energy metabolism and an increase in oxidative stress. This, in turn, leads to tumor cell death. CPN has also been shown to induce autophagy, which is a cellular process that degrades damaged or dysfunctional cellular components, including proteins and organelles.
Avantages Et Limitations Des Expériences En Laboratoire
CPN has several advantages as a research tool, including its high potency and selectivity for NAMPT inhibition. CPN has been shown to be effective in several cancer cell lines and animal models of cancer. However, CPN also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. CPN also has potential off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
CPN has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. Future research directions include optimizing the synthesis and formulation of CPN to improve its solubility and stability, identifying biomarkers that can predict patient response to CPN, and exploring the combination of CPN with other cancer therapies. Additionally, CPN has also been shown to have potential therapeutic applications in other diseases, including inflammation, diabetes, and neurodegenerative disorders, and future research should explore these areas further.
Méthodes De Synthèse
CPN can be synthesized through a two-step reaction from 2-bromo-3-cyanopyridine. The first step involves the reaction of 2-bromo-3-cyanopyridine with sodium hydride in dimethylformamide, which results in the formation of 2-cyanopyridine-3-carboxylic acid. The second step involves the reaction of 2-cyanopyridine-3-carboxylic acid with 1-bromo-2-propanol in the presence of triethylamine, which results in the formation of CPN.
Applications De Recherche Scientifique
CPN has been extensively studied for its potential therapeutic applications, particularly in cancer therapy. CPN has been shown to inhibit NAMPT, which is an essential enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. NAD+ is a critical cofactor involved in various biological processes, including DNA repair, metabolism, and cell signaling. NAMPT inhibition by CPN leads to a decrease in intracellular NAD+ levels, which results in tumor cell death.
Propriétés
IUPAC Name |
N-(1-cyanopropan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8(4-5-11)13-10(14)9-3-2-6-12-7-9/h2-3,6-8H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGUSVBKGEFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)

![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)

![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)


